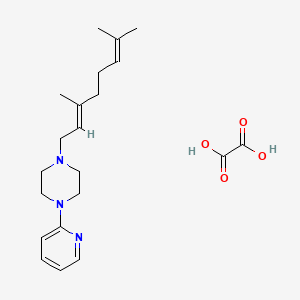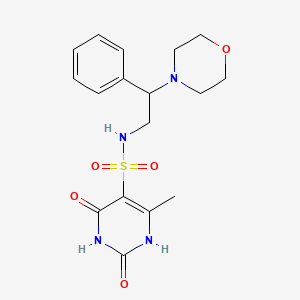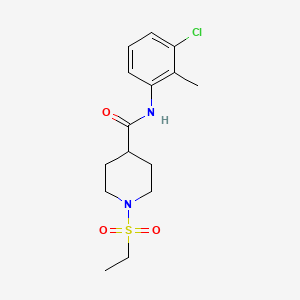![molecular formula C14H23N3O B5325716 5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol](/img/structure/B5325716.png)
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is also known as CBMP and is a pyrimidine-based inhibitor of protein kinase C theta (PKCθ). PKCθ is a serine/threonine kinase that plays a crucial role in T-cell activation and inflammation.
Mechanism of Action
CBMP inhibits PKCθ by binding to its ATP-binding site, which prevents the phosphorylation of downstream substrates. PKCθ plays a critical role in T-cell activation by phosphorylating downstream substrates such as CARMA1 and Bcl10, which activate the NF-κB pathway. The inhibition of PKCθ by CBMP prevents the activation of the NF-κB pathway, leading to the suppression of T-cell activation and inflammation.
Biochemical and Physiological Effects:
CBMP has been shown to effectively inhibit PKCθ in vitro and in vivo. In a study on mice with experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, CBMP treatment significantly reduced disease severity and inflammation. In addition, CBMP has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One advantage of CBMP is its specificity for PKCθ, which allows for targeted inhibition of T-cell activation and inflammation. However, one limitation of CBMP is its low solubility in water, which can make it difficult to administer in vivo. In addition, the synthesis of CBMP is relatively complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the study of CBMP. One area of interest is the development of more potent and selective inhibitors of PKCθ. In addition, the use of CBMP in combination with other immunosuppressive agents may enhance its therapeutic efficacy. Furthermore, the study of CBMP in other disease models such as cancer and inflammatory bowel disease may provide valuable insights into its potential as a therapeutic agent.
Synthesis Methods
The synthesis of CBMP involves the reaction of 4-cyclobutyl-6-methylpyrimidine-2-amine with 5-bromopentan-1-ol in the presence of a base. The reaction proceeds through the substitution of the bromine atom with the hydroxyl group to form the desired compound. The yield of the reaction is reported to be around 60%.
Scientific Research Applications
CBMP has been studied extensively for its potential as a therapeutic agent for various diseases. The inhibition of PKCθ by CBMP has been shown to suppress T-cell activation and inflammation, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In addition, CBMP has also been studied for its potential in cancer therapy, as PKCθ is overexpressed in various cancer cells.
properties
IUPAC Name |
5-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-10-13(12-6-5-7-12)17-14(16-11)15-8-3-2-4-9-18/h10,12,18H,2-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXCCYDVQCTKGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCCCCO)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-isopropyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]methanamine](/img/structure/B5325639.png)


![4-benzyl-1-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5325652.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile](/img/structure/B5325663.png)

![6-{[1-(4-chlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5325675.png)

![2-[(4-chlorobenzyl)thio]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B5325693.png)

![ethyl 2-(2-furylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5325719.png)
![(1R*,2S*,4R*)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B5325721.png)
![[2-(2,5-dichlorophenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5325726.png)
![1,6-dimethyl-N-[1-(4-methyl-2-pyridinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5325741.png)